Destruxin D
CAS No.: 27482-50-4
Cat. No.: VC7843357
Molecular Formula: C30H49N5O9
Molecular Weight: 623.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27482-50-4 |
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Molecular Formula | C30H49N5O9 |
Molecular Weight | 623.7 g/mol |
IUPAC Name | 3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43) |
Standard InChI Key | WTVZRLMVNARECX-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |
SMILES | CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |
Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |
Introduction
Chemical Identity and Structural Features
Destruxin D (CAS No. 27482-50-4) is a cyclohexadepsipeptide with the molecular formula C₃₀H₄₉N₅O₉ and a molecular weight of 623.7382 g/mol . Its structure comprises six stereocenters and a cyclic backbone formed by alternating amino acid and hydroxy acid residues (Table 1).
Table 1: Molecular Properties of Destruxin D
Property | Value |
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Molecular Formula | C₃₀H₄₉N₅O₉ |
Molecular Weight | 623.7382 g/mol |
Stereocenters | 6 defined out of 7 |
SMILES | CCC@H[C@@H]1NC(=O)... |
InChI Key | WTVZRLMVNARECX-UHFFFAOYSA-N |
The compound’s stereochemistry remains partially unresolved, with only six of seven stereocenters defined . Its cyclic architecture includes a lactone bond, critical for bioactivity, as seen in related destruxins .
Biosynthesis and Genetic Regulation
Destruxin D biosynthesis occurs via a nonribosomal peptide synthetase (NRPS) pathway encoded by the dtxS1 gene cluster in Metarhizium robertsii . Key enzymes include:
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DtxS1: A multidomain NRPS incorporating α-hydroxyisocaproic acid (HIC) and amino acids.
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DtxS2: Cytochrome P450 oxidase modifying the core structure into derivatives .
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DtxS3 and DtxS4: Provide substrates (e.g., β-alanine via decarboxylation) .
Comparative genomics reveals that toxigenic Metarhizium species retain dtxS1, enabling broad host range insect pathogenicity, while non-toxigenic strains lack this cluster .
Insecticidal Activity and Mechanisms
Destruxin D exhibits dose-dependent toxicity against lepidopteran pests, primarily through:
Immune Suppression
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Inhibition of Toll Pathway: Downregulates antimicrobial peptide production (e.g., cecropin) .
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Prophenoloxidase (proPO) Dysregulation: Induces melanization but blocks activation via serine protease inhibitors (serpins) .
Oxidative Stress Induction
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Lipid Peroxidation: Elevated malondialdehyde levels in Spodoptera litura larvae .
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Antioxidant Enzyme Modulation: Superoxide dismutase (SOD) and catalase (CAT) activities fluctuate, leading to cellular damage .
Ion Channel Interactions
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Calcium Homeostasis Disruption: Paralysis via Ca²⁺ channel activation, as observed in other destruxins .
Table 2: Insecticidal Effects of Destruxin D in Key Studies
Pest Species | LC₅₀ (µg/mL) | Key Mechanism | Reference |
---|---|---|---|
Spodoptera litura | 0.06 | Oxidative stress | |
Plutella xylostella | N/A | Immune suppression |
Analytical Methods for Detection and Quantification
Modern techniques enable precise analysis:
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UHPLC-MS/MS: Quantifies destruxins in plant tissues with limits of detection (LOD) ≤ 0.5 ng/g .
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Feature-Based Molecular Networking (FBMN): Identifies isomers and derivatives in fungal metabolomes .
Table 3: Analytical Performance of Destruxin D Assays
Method | Matrix | LOD | Recovery (%) | Reference |
---|---|---|---|---|
QuEChERS-UHPLC-MS/MS | Potato plants | 0.2 ng/g | 85–92 | |
LC-MS/MS with DIA | Fungal cultures | 1.0 ng/mL | 78–89 |
Applications and Future Directions
Agricultural Bioinsecticides
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Synergistic Formulations: Combined with rotenone, Destruxin D reduces aphid LC₅₀ by 4.3-fold .
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Resistance Management: Novel mode of action circumvents synthetic pesticide resistance .
Pharmaceutical Development
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